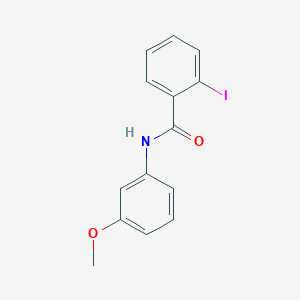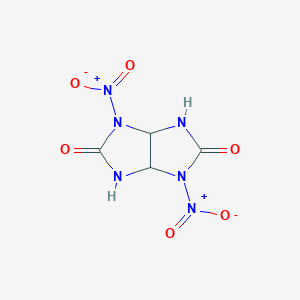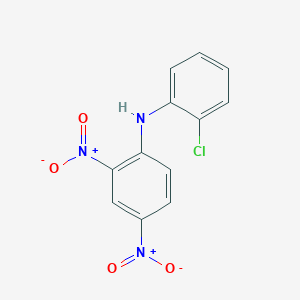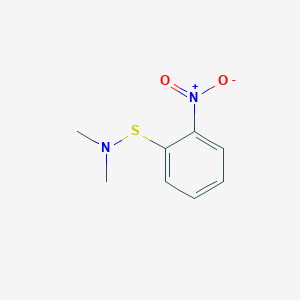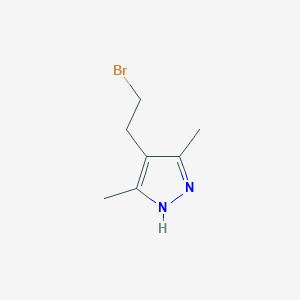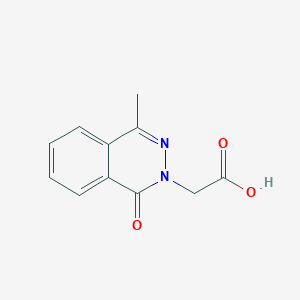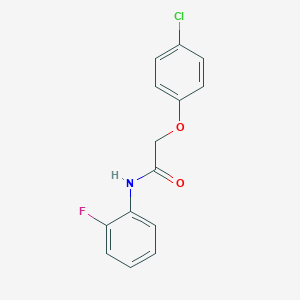
2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as "CF3" and has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in inflammation and pain.
Biochemische Und Physiologische Effekte
Studies have shown that 2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide exhibits anti-inflammatory and analgesic effects in animal models. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide in lab experiments is its ability to exhibit anti-inflammatory and analgesic effects in animal models. This makes it a potential candidate for the development of new drugs for the treatment of pain and inflammation. However, one of the limitations of using this compound is its potential toxicity, which needs to be further studied before it can be used in clinical trials.
Zukünftige Richtungen
For the study of 2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide include further investigation of its mechanism of action, as well as its potential applications in the treatment of other diseases such as cancer and autoimmune disorders. Additionally, the development of new synthetic methods for this compound could lead to the discovery of new analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of 2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide involves the reaction of 2-fluoroaniline with 4-chlorophenoxyacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). This reaction leads to the formation of an intermediate compound, which is then treated with acetic anhydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and toxicology. This compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Eigenschaften
CAS-Nummer |
327025-66-1 |
|---|---|
Produktname |
2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide |
Molekularformel |
C14H11ClFNO2 |
Molekulargewicht |
279.69 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C14H11ClFNO2/c15-10-5-7-11(8-6-10)19-9-14(18)17-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18) |
InChI-Schlüssel |
KYFYLSGGDIPTTB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)Cl)F |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



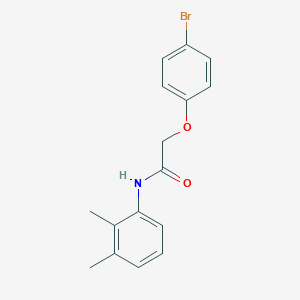

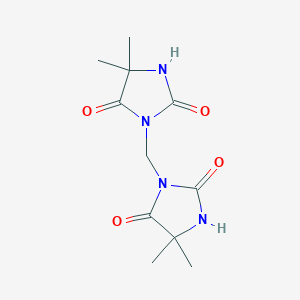
![2-Butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B187606.png)
![[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B187608.png)
